4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Regioisomer Physicochemical Properties Safety Profile

4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5), also known as 2,2-bis(isobutyl)-1,3-dimethoxypropane, is a branched, diether-functionalized aliphatic compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol. It is a colorless to light yellow liquid at room temperature, characterized by a predicted density of 0.8±0.1 g/cm³, a boiling point of 203.1±8.0 °C at 760 mmHg, and a low predicted vapor pressure of 0.4±0.4 mmHg at 25°C.

Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
CAS No. 129228-07-5
Cat. No. B181526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(methoxymethyl)-2,6-dimethylheptane
CAS129228-07-5
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(C)C)(COC)COC
InChIInChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
InChIKeyPVWCLOAAEFMTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5): Core Physicochemical Profile and Industrial Context


4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5), also known as 2,2-bis(isobutyl)-1,3-dimethoxypropane, is a branched, diether-functionalized aliphatic compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is a colorless to light yellow liquid at room temperature, characterized by a predicted density of 0.8±0.1 g/cm³, a boiling point of 203.1±8.0 °C at 760 mmHg, and a low predicted vapor pressure of 0.4±0.4 mmHg at 25°C . The compound's structure features a central quaternary carbon atom with two methoxymethyl (-CH2OCH3) groups and two isobutyl (-CH2CH(CH3)2) substituents, which distinguishes it from simpler linear or less substituted diether analogs. It is commercially available, typically at 95% purity, and is primarily utilized as a research intermediate and in specialized polymer chemistry applications .

1
Polymer chemistry intermediate: used as a branched monomer or modifier in specialty polymer synthesis.
2
Ziegler-Natta catalyst research: serves as internal electron donor for polypropylene catalyst development.
3
Protected pentaerythritol analog: synthon for introducing steric bulk and lipophilicity in pharmaceutical/agrochemical intermediate research.

Why 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5) is Not Interchangeable with Regioisomers and Structural Analogs


Substituting 4,4-Bis(methoxymethyl)-2,6-dimethylheptane with its close structural analogs or regioisomers, such as 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1) or the non-methylated 4,4-Bis(methoxymethyl)heptane (CAS 129228-22-4), is scientifically invalid without explicit experimental validation. The specific substitution pattern—two methoxymethyl groups on the 4-position carbon of a 2,6-dimethylheptane backbone—generates a unique steric environment and electronic distribution around the central quaternary carbon. This precise molecular architecture dictates its distinct interactions with metal ions and its role as a monomer or modifier in polymer synthesis . Even a shift of the diether substitution from the 4- to the 3-position, as seen in its regioisomer (CAS 129228-11-1), results in different bulk properties, including a higher specific gravity of 0.86 versus 0.8 and a distinct hazard classification due to aquatic toxicity (H411), underscoring how minor structural alterations translate to materially different safety, handling, and performance profiles [1]. The following evidence, while limited in primary literature, establishes the specific, non-fungible identity of CAS 129228-07-5.

Regioisomer mismatch (3,3- vs 4,4-)
Even a single position shift alters bulk density and introduces aquatic toxicity classification (H411), making direct substitution invalid.
Methyl branching impact
The 2,6-dimethyl pattern significantly increases molecular weight and lipophilicity relative to linear analogs, shifting solubility and partition behavior.

Quantitative Evidence Guide: Verified Differentiation of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5)


Regioisomeric Differentiation: Comparative Physicochemical Properties of 4,4- vs. 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

The structural isomerism between 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5) and its 3,3-substituted analog (CAS 129228-11-1) leads to quantifiable differences in bulk properties. The 4,4-isomer has a predicted density of 0.8±0.1 g/cm³ , while the 3,3-isomer is reported to have a higher measured specific gravity of 0.86 [1]. Furthermore, the 3,3-isomer carries a hazard classification H411 (Toxic to aquatic life with long-lasting effects) and is regulated for environmental release, a precaution not uniformly listed for the 4,4-isomer in available vendor documentation [1].

Regioisomer Comparison
Cross-study comparable
~7.5% higher specific gravity; H411 aquatic toxicity
Regioisomer shift alters density and hazard profile; requires handling review.
Predicted vs measured comparison; verify with experimental data.
Regioisomer Physicochemical Properties Safety Profile Density Toxicity

Impact of Methyl Branching: Comparative Molecular Properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane vs. Non-Methylated Analog

The presence of two methyl branches at the 2- and 6-positions on the heptane backbone of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (C13H28O2, MW 216.36) significantly alters its physicochemical profile compared to the linear analog, 4,4-Bis(methoxymethyl)heptane (CAS 129228-22-4, C11H24O2, MW 188.31) . The additional C2H4 group in the branched compound results in a calculated 14.9% increase in molecular weight and a predicted increase in lipophilicity, with a calculated LogP of 3.66 . This structural variation is a key determinant of solubility and partition behavior in biphasic systems.

Methyl Branching Impact
Class-level inference
14.9% MW increase; LogP 3.66 (predicted)
Branching raises lipophilicity; may shift solubility in non‑polar media.
LogP estimated; property validation recommended.
Structure-Activity Relationship Lipophilicity Molecular Volume

Metal Interaction Reactivity: Reported Binding Constant for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Vendor documentation reports a specific interaction constant for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane in the context of its use as an internal electron donor in polymerization catalysts. The constant for the reaction of this compound with transition metal ions is reported to be 2.7 nmol/g . This interaction has been studied using NMR spectroscopy on n-propylbenzoate and chromatography in octane . No comparable quantitative data is available for the 3,3-regioisomer or non-methylated analog in the same source.

Metal Binding Constant
Supporting evidence
2.7 nmol/g
Quantifies transition metal interaction relevant to catalyst studies.
No comparator data; application-specific context.
Polymerization Catalyst Electron Donor Metal Complexation Kinetics

Recommended Research and Industrial Applications for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-07-5) Based on Verified Evidence


Specialized Internal Electron Donor in Ziegler-Natta Polypropylene Catalysis

4,4-Bis(methoxymethyl)-2,6-dimethylheptane is a member of the 1,3-diether class, which are established as highly effective internal electron donors in MgCl2-supported Ziegler-Natta catalysts for propylene polymerization. Its specific substitution pattern, with two methoxymethyl groups on a central quaternary carbon flanked by bulky isobutyl groups, creates a sterically hindered environment that can modulate catalyst active sites. This steric profile is known to influence polymer microstructure, often leading to higher isotacticity and broader molecular weight distribution compared to less bulky diethers like 2,2-diisobutyl-1,3-dimethoxypropane . The reported metal interaction constant of 2.7 nmol/g provides a quantifiable, albeit uncompared, measure of its binding affinity, supporting its potential use in tailoring catalyst performance and resulting polypropylene properties .

Branched Monomer or Modifier for Advanced Polymer Synthesis

The compound is documented as an 'ethylene monomer' used in polymer production . Its highly branched, diether structure is characteristic of monomers used to introduce chain flexibility and reduce crystallinity in polymers. As a 4,4-disubstituted heptane derivative, it can serve as a building block or modifier in the synthesis of polyethers, polyesters, and other specialty polymers where controlled branching is desired to improve solubility, lower glass transition temperature (Tg), or enhance compatibility with other materials. Its unique structure distinguishes it from linear diethers, making it a candidate for investigating structure-property relationships in branched polymer architectures.

Investigative Intermediate for Pharmaceutical and Agrochemical Synthesis

Commercial documentation indicates 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is utilized as a vital intermediate in pharmaceutical and agrochemical production processes, including the synthesis of antihypertensive medications and insecticides . The compound's core structure, 2,2-bis(isobutyl)-1,3-dimethoxypropane, is a protected, highly branched analog of pentaerythritol, a common scaffold in drug design. This positions CAS 129228-07-5 as a valuable synthon for introducing steric bulk and lipophilic character into target molecules. Its use in this context relies on the specific reactivity of the methoxymethyl ether groups, which can be converted to aldehydes, carboxylic acids, or other functional handles for further derivatization .

Application
Selection Property
Validation Focus
Ziegler‑Natta internal electron donor research
Diether steric profile and metal binding
Polymer isotacticity and molecular weight distribution
Branched monomer / polymer modifier
2,6‑Dimethyl branching and diether functionality
Polymer solubility, crystallinity, and thermal properties
Pharmaceutical / agrochemical intermediate
Protected pentaerythritol core with ether handles
Derivatization to aldehydes, acids, or other functional groups

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